REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:35]=[CH:34][C:11]([O:12][CH:13]2[CH2:18][CH2:17][N:16]([C:19](=O)[C:20]([C:22]3[C:30]4[C:25](=[CH:26][CH:27]=[C:28]([O:31][CH3:32])[CH:29]=4)[NH:24][CH:23]=3)=O)[CH2:15][CH2:14]2)=[CH:10][CH:9]=1>O1CCCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH:13]2[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:22]3[C:30]4[C:25](=[CH:26][CH:27]=[C:28]([O:31][CH3:32])[CH:29]=4)[NH:24][CH:23]=3)[CH2:17][CH2:18]2)=[CH:34][CH:35]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4-(p-fluorophenoxy)-1-(5-methoxyindol-3-ylglyoxyloyl)piperidine
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OC2CCN(CC2)C(C(=O)C2=CNC3=CC=C(C=C23)OC)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a white solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized twice from 95% ethanol (charcoal treatment)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2CCN(CC2)CCC2=CNC3=CC=C(C=C23)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |